

Preclinical studies of Epitalon on lifespan extension in rodents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Epitalon*

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An In-depth Technical Guide to Preclinical Studies of **Epitalon** on Lifespan Extension in Rodents

Introduction

Epitalon (also known as Epithalon or AEDG) is a synthetic tetrapeptide composed of the amino acids Alanine, Glutamic acid, Aspartic acid, and Glycine.[1][2][3] It was developed based on a naturally occurring peptide, Epithalamin, which is extracted from the pineal gland.[2][4] Extensive preclinical research, primarily in rodent models, has been conducted to investigate its potential as a geroprotector and its effects on lifespan. This document provides a detailed overview of these studies, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Core Mechanisms of Action

Epitalon exerts its effects through multiple biological pathways, positioning it as a broad-spectrum geroprotective agent.[5] Its primary mechanisms include telomerase activation, regulation of the neuroendocrine system, and antioxidant defense.[2][4]

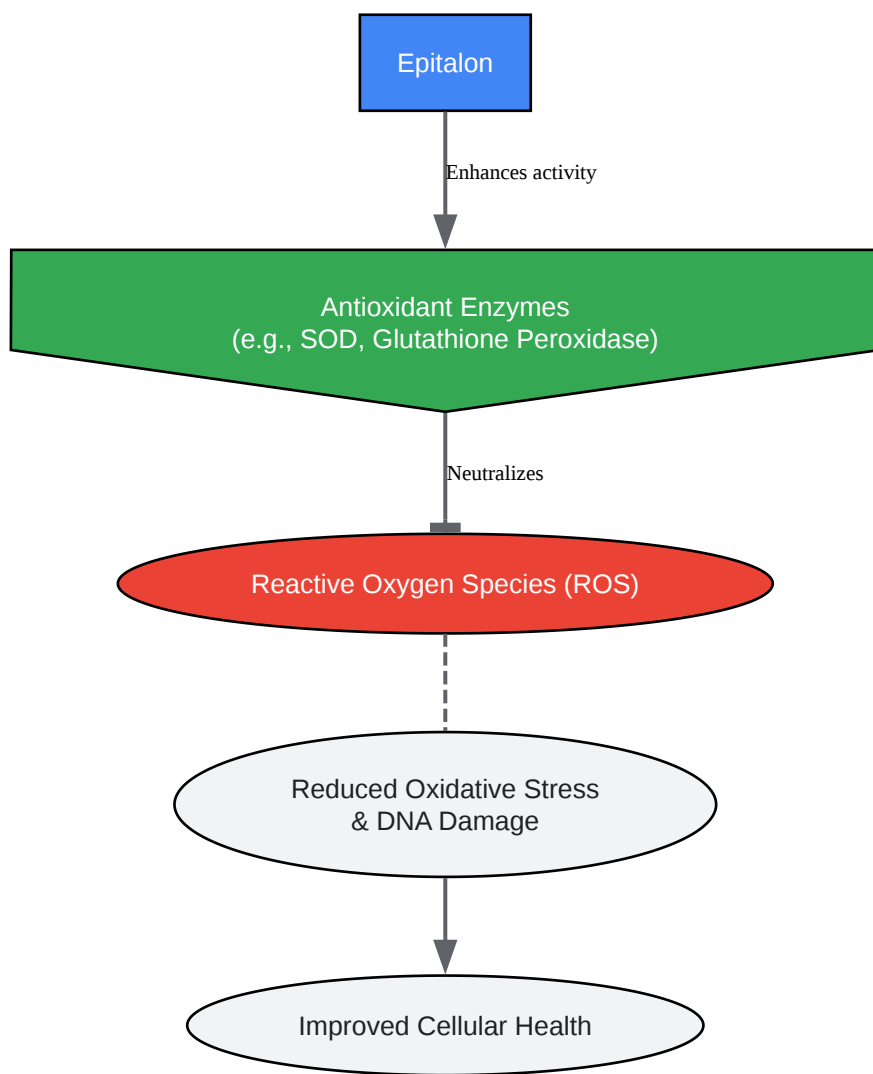
Signaling Pathways

The following diagrams illustrate the key molecular pathways influenced by **Epitalon**.



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Caption: **Epitalon's** Telomerase Activation Pathway.



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Caption: **Epitalon's** Antioxidant Mechanism.

Quantitative Data from Rodent Lifespan Studies

The following tables summarize the key quantitative findings from preclinical studies of **Epitalon** in mice and rats.

Table 1: Effects of Epitalon on Lifespan in Mice

Mouse Strain	Key Findings	Percentage Change	Statistical Significance	Reference
Swiss-derived SHR (female)	Increased maximum lifespan	+12.3%	Not specified	[6] [7]
Swiss-derived SHR (female)	Increased lifespan of the last 10% of survivors	+13.3%	P<0.01	[6] [7]
Swiss-derived SHR (female)	Decreased frequency of chromosome aberrations	-17.1%	P<0.05	[6] [7]
Swiss-derived SHR (female)	Inhibited development of leukemia	6.0-fold decrease	Not specified	[6] [7]
Senescence-Accelerated Mice (SAMP-1)	Longer mean and maximum survival in the last 10% of survivors	Not quantified	Not specified	[8]
General Rodent Studies (Review)	Increase in average lifespan	10-25%	Not specified	[9]
General Mouse Studies (Review)	Reduction in mortality rate	27%	Not specified	[10]

Table 2: Effects of Epitalon on Lifespan in Rats

Rat Strain	Key Findings	Percentage Change	Statistical Significance	Reference
General Rat Studies (Review)	Reduction in mortality rate	52%	Not specified	[10]
LIO (male)	Mitotic activity of colon tumor cells was significantly inhibited	Not quantified	Not specified	[11]
LIO (male)	A high level of apoptosis was seen in colon tumors	Not quantified	Not specified	[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used in key **Epitalon** studies.

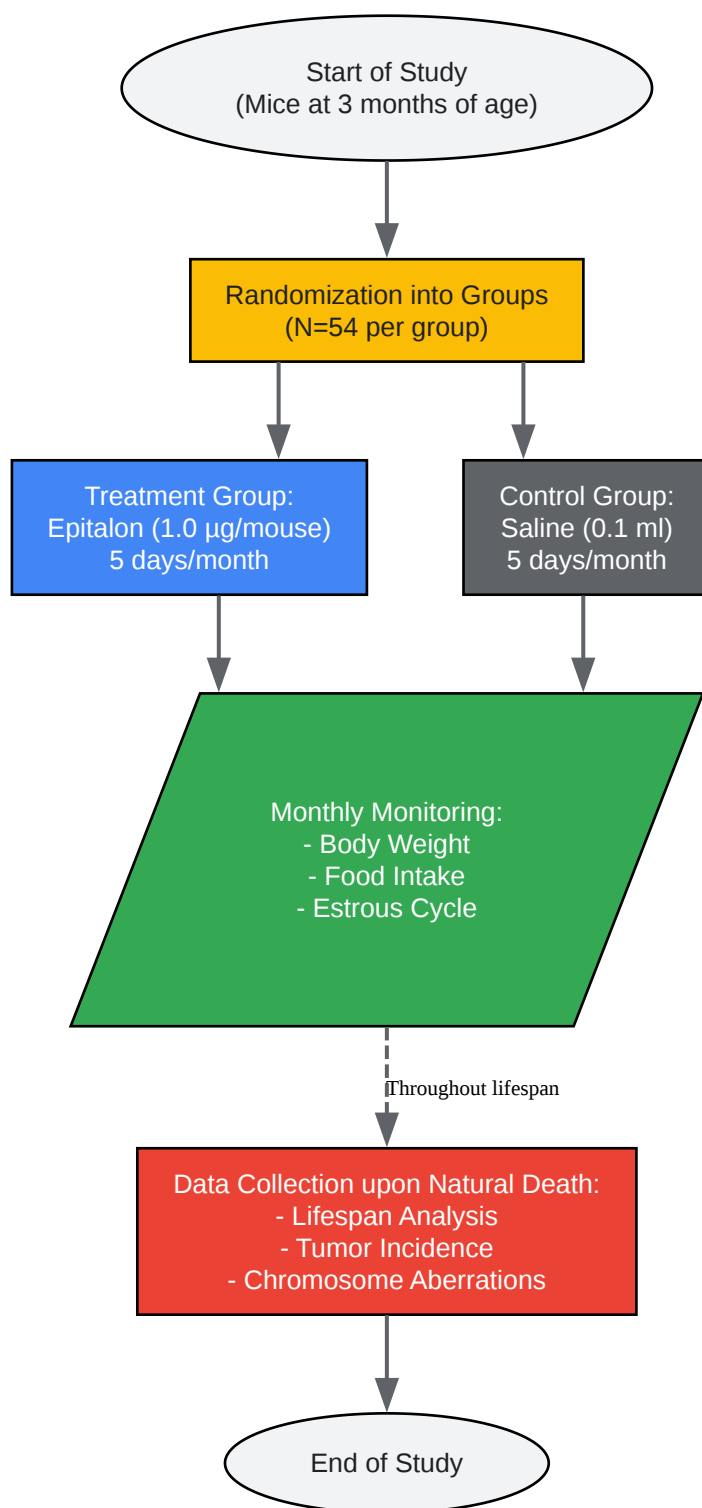
Protocol 1: Long-term Administration in Swiss-derived SHR Mice

This protocol is based on the study by Anisimov et al. (2003), which investigated the effects of **Epitalon** on lifespan and spontaneous tumor incidence.

- Animal Model: Female outbred Swiss-derived SHR mice.
- Grouping: 54 mice in the treatment group and 54 mice in the control group.
- Treatment Schedule:
 - Age of Commencement: 3 months.
 - Frequency: Injections were administered on 5 consecutive days each month.
 - Duration: The treatment continued until the natural death of the animals.

- Dosage and Administration:
 - Dose: 1.0 μg of **Epitalon** per mouse (approximately 30-40 $\mu\text{g/kg}$).
 - Vehicle: **Epitalon** was dissolved in 0.1 ml of normal saline.
 - Route of Administration: Subcutaneous injection.
- Control Group: Received subcutaneous injections of 0.1 ml of normal saline according to the same schedule.
- Parameters Monitored:
 - Food consumption and body weight.
 - Estrous function.
 - Frequency of chromosome aberrations in bone marrow cells.
 - Lifespan (mean, maximum, and survival of the last 10%).
 - Spontaneous tumor incidence.

The workflow for this type of long-term study is illustrated below.



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Caption: Generalized Experimental Workflow for Rodent Lifespan Studies.

Protocol 2: Carcinogenesis Study in LIO Rats

This protocol is based on the study by Kossoy et al., which examined the effect of **Epitalon** on colon carcinogenesis.

- Animal Model: 80 two-month-old male LIO rats.
- Carcinogen Induction: Weekly subcutaneous injections of 1,2-dimethylhydrazine (DMH) at a dose of 21 mg/kg for five weeks.
- Grouping and Treatment Regimens:
 - Group 1 (Control): Received saline injections for the entire 6-month experiment.
 - Group 2 (Full-term **Epitalon**): Treated with **Epitalon** (1 µg, five times a week) for the entire 6-month experiment.
 - Group 3 (Post-initiation **Epitalon**): Treated with **Epitalon** after the 5-week DMH exposure was completed.
 - Group 4 (Initiation-phase **Epitalon**): Treated with **Epitalon** only during the 5-week period of DMH exposure.
- Dosage and Administration:
 - Dose: 1 µg of **Epitalon** per rat.
 - Route of Administration: Not explicitly stated, but likely subcutaneous.
- Parameters Monitored:
 - Proliferative activity in colon tumors and mucosa.
 - Apoptosis in tumor cells.
 - Size of stromal and lymphoid infiltration areas.
 - Mitotic activity of tumor cells.

Conclusion

Preclinical studies in rodents have consistently demonstrated the geroprotective effects of **Epitalon**, with notable impacts on lifespan extension, particularly maximum lifespan and the survival of the oldest animals.[6][7] The primary mechanisms of action appear to be the upregulation of telomerase activity, enhancement of antioxidant defenses, and regulation of neuroendocrine function.[1][4] The provided experimental protocols offer a foundation for further research into the therapeutic potential of this tetrapeptide in aging and age-related diseases. While the existing data is promising, further studies with standardized protocols and diverse animal models are warranted to fully elucidate its long-term safety and efficacy.

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- To cite this document: BenchChem. [Preclinical studies of Epitalon on lifespan extension in rodents]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b013367#preclinical-studies-of-epitalon-on-lifespan-extension-in-rodents>]

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